Physicochemical properties of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one
Physicochemical properties of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-benzyl-1,2-dihydropyridin-2-one (CAS No: 337962-79-5) is a heterocyclic compound featuring a dihydropyridinone core.[1][2] This scaffold and its analogues are of significant interest in medicinal chemistry and drug development. The molecule's utility as a synthetic intermediate or a potential bioactive agent is fundamentally governed by its physicochemical properties.[3] These characteristics—including solubility, stability, and ionization state—dictate its behavior in biological systems, influencing everything from absorption and distribution to formulation and shelf-life.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one. It is designed not as a simple data sheet, but as a practical resource for scientists, offering detailed experimental protocols and the scientific rationale behind these analytical choices. The methodologies described herein are grounded in standard pharmaceutical and chemical research practices, ensuring a self-validating and reliable approach to characterization.
Chemical Identity and Molecular Structure
Unambiguous identification is the cornerstone of any chemical investigation. The fundamental identifiers and structural attributes of the target compound are summarized below.
| Identifier | Value | Source |
| Chemical Name | 5-amino-1-benzyl-1,2-dihydropyridin-2-one | [1][2] |
| Synonym | 5-amino-1-benzyl-2(1H)-pyridinone | [2] |
| CAS Number | 337962-79-5 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O | [2][4] |
| Molecular Weight | 200.24 g/mol | [4] |
| InChI Key | UFDYREYQWRJCHY-UHFFFAOYSA-N | [2] |
The molecule's structure integrates three key functional regions:
-
Dihydropyridinone Ring: A heterocyclic core that influences the molecule's overall geometry and electronic properties.
-
Amino Group (-NH₂): A basic functional group at the 5-position that can act as a hydrogen bond donor and is expected to be the primary site of protonation at physiological pH.
-
N-Benzyl Group: This substituent introduces a significant lipophilic and aromatic character, which directly impacts solubility, and its steric bulk can influence intermolecular interactions.[5]
Caption: 2D structure of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one.
Solid-State Properties
The solid-state form of a compound is critical for handling, formulation, and stability. The compound is typically supplied as a powder.[2]
Melting Point (Tₘ)
The melting point is a fundamental indicator of purity and identity. A sharp melting range suggests high purity, while a broad range can indicate the presence of impurities.
Expert Rationale: Differential Scanning Calorimetry (DSC) is the gold-standard technique for melting point determination in a research and development setting. Compared to traditional melting point apparatus, DSC offers higher precision, requires a minimal sample amount (1-5 mg), and provides additional information on thermal events such as polymorphic transitions or decomposition.
Protocol 1: Melting Point Determination by DSC
-
Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards.
-
Sample Preparation: Accurately weigh 2-3 mg of the compound into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to a temperature approximately 30°C above the expected melting point at a rate of 10°C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm and the heat of fusion (ΔHfus) should also be recorded.
Solubility Profile
Solubility is a critical determinant of a drug candidate's bioavailability and developability. Understanding solubility in both aqueous and organic media is essential for designing biological assays, purification strategies, and formulations.
Qualitative Assessment: The compound is known to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and alcohols such as ethanol and methanol.[6] Its aqueous solubility is expected to be limited, a common feature for heteroaromatic molecules with significant nonpolar substructures like the benzyl group.[6]
Quantitative Assessment: For drug development, a precise measure of solubility is required. The shake-flask method is a reliable equilibrium-based technique.
Expert Rationale: Coupling the shake-flask method with High-Performance Liquid Chromatography (HPLC) using UV detection provides a robust and specific quantification of the dissolved compound.[7] The aromatic nature of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one makes it an ideal candidate for UV detection, ensuring high sensitivity and selectivity.[7]
Protocol 2: Aqueous Solubility Determination by Shake-Flask and HPLC-UV
-
Media Preparation: Prepare relevant aqueous buffers (e.g., pH 7.4 Phosphate-Buffered Saline for physiological relevance, pH 2.0 HCl for gastric conditions).
-
Equilibration: Add an excess amount of the compound to a vial containing a known volume of the desired buffer. Ensure solid is visible.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing:
-
Allow the suspension to settle.
-
Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.
-
-
Quantification (HPLC-UV):
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Dilute the filtered sample with the mobile phase to fall within the calibration range.
-
Inject the standards and the sample onto an HPLC system (e.g., C18 column) and quantify the concentration based on the peak area at a predetermined maximum wavelength (λmax).[7]
-
Caption: Workflow for quantitative solubility determination.
Ionization Constant (pKa)
The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For 5-Amino-1-benzyl-1,2-dihydropyridin-2-one, the basic amino group is the key ionizable moiety. The pKa governs pH-dependent solubility, membrane permeability, and receptor binding interactions.
Expert Rationale: Potentiometric titration is a direct and highly accurate method for determining the pKa of basic functional groups. It involves monitoring the pH of a solution of the compound as a titrant (an acid) is added. The inflection point of the resulting titration curve corresponds to the pKa. This method is robust and provides a thermodynamic pKa value.
Protocol 3: pKa Determination by Potentiometric Titration
-
Sample Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in a co-solvent system (e.g., 20% Methanol/Water) if aqueous solubility is low.
-
Titration Setup:
-
Use a calibrated pH meter with a combination electrode.
-
Place the solution in a jacketed beaker to maintain a constant temperature (25°C).
-
Stir the solution gently and purge with nitrogen to exclude atmospheric CO₂.
-
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve (the peak indicates the equivalence point).
Spectroscopic and Spectrometric Characterization
A combination of spectroscopic techniques is required to unequivocally confirm the molecular structure of the synthesized compound.[8]
Caption: Analytical workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol 4: NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Expected signals include distinct multiplets in the aromatic region (~7.0-7.5 ppm) for the benzyl group, signals for the vinyl protons on the pyridinone ring, a singlet for the benzylic CH₂ protons, and a broad singlet for the NH₂ protons.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Expected signals include those for the carbonyl carbon (~160-170 ppm), aromatic and vinyl carbons (~100-150 ppm), and the benzylic carbon (~40-50 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Protocol 5: FTIR-ATR Analysis
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Analysis: Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹.
-
Expected Absorptions:
-
~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~3100-3000 cm⁻¹: Aromatic and vinyl C-H stretching.
-
~1650-1680 cm⁻¹: Strong C=O stretching of the pyridinone amide.
-
~1600-1450 cm⁻¹: C=C stretching from the aromatic and pyridinone rings.[10]
-
Mass Spectrometry (MS)
MS is used to determine the exact molecular weight of the compound, providing definitive confirmation of its elemental composition.
Protocol 6: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Analysis: Inject the sample. The ESI source will protonate the basic amino group.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 201.24, confirming the molecular weight of 200.24 Da.[11]
Chemical Stability Assessment
Evaluating the chemical stability of a compound under various stress conditions is mandated by regulatory bodies (e.g., ICH guidelines) and is crucial for determining storage requirements and shelf-life.[12]
Expert Rationale: A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and degradation pathways.[12] The data from this study is essential for developing a "stability-indicating" analytical method—an HPLC method capable of separating the intact parent compound from all its degradation products, which is a regulatory requirement for quality control.[12]
Protocol 7: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store the solid powder at 80°C for 48 hours.
-
Photolytic Stress: Expose the solution to UV/Vis light (ICH-specified conditions) for 24 hours.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute. Analyze all stressed samples, along with an unstressed control, by a gradient reverse-phase HPLC-UV method.
-
Data Evaluation:
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Peak purity analysis (using a Diode Array Detector or MS) should be performed to ensure the parent peak is spectrally pure in the presence of degradants, thus validating the method as stability-indicating.
-
Conclusion
The physicochemical properties of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one define its potential as a tool for chemical and pharmaceutical research. A thorough characterization, following robust and well-justified protocols as outlined in this guide, is not merely an academic exercise. It is a prerequisite for any meaningful application, from early-stage biological screening to advanced formulation development. By understanding its solubility, pKa, solid-state behavior, and stability, researchers can make informed decisions, accelerating the translation of this promising chemical entity into valuable scientific and therapeutic applications.
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